6-Pyridin-4-ylpyrimidin-4-ol
Description
Significance of Heterocyclic Scaffolds in Organic Chemistry and Medicinal Science
Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, form the backbone of a vast array of chemically and biologically important molecules. bldpharm.com Their significance is rooted in their structural diversity and the unique physicochemical properties imparted by the heteroatoms, most commonly nitrogen, oxygen, and sulfur. bldpharm.comontosight.ai These heteroatoms can influence the molecule's reactivity, polarity, solubility, and capacity for hydrogen bonding. ontosight.ai
In medicinal chemistry, heterocyclic scaffolds are considered "privileged structures" because they are found in a high percentage of pharmaceuticals. ontosight.ai Over 85% of all biologically active chemical entities contain a heterocycle. ontosight.ai This prevalence is due to their ability to interact with a wide range of biological targets, including enzymes and receptors, often with high specificity. bldpharm.com The versatility of heterocyclic systems allows chemists to fine-tune molecular properties to enhance therapeutic efficacy and pharmacokinetic profiles. nih.govsigmaaldrich.cn
Overview of Pyrimidine (B1678525) and Pyridine (B92270) Ring Systems in Research
Both pyrimidine and pyridine are nitrogen-containing six-membered aromatic heterocycles that are fundamental building blocks in chemical and biological sciences. tandfonline.com
The pyrimidine ring is a key component of nucleic acids (cytosine, thymine, and uracil), as well as several vitamins and cofactors. ontosight.ai This essential role in biological processes has made the pyrimidine scaffold a versatile starting point for the development of a wide range of therapeutic agents. Marketed drugs containing the pyrimidine moiety include anticancer agents like Gemcitabine and 5-Fluorouracil. tandfonline.com The pyrimidine ring's ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems contributes to its frequent use in drug design. ontosight.ai
The pyridine ring, an isomer of benzene (B151609) with one carbon atom replaced by nitrogen, is another cornerstone of medicinal chemistry. chemdiv.com It is present in numerous natural products, including alkaloids and vitamins. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, which are crucial for its interaction with biological targets. chemdiv.com Pyridine derivatives have found applications as antiviral, anticancer, and antihypertensive agents. chemdiv.com
The combination of these two rings into a single molecule, as seen in pyridinylpyrimidines, has attracted attention for creating compounds with a broad spectrum of potential biological activities. vulcanchem.com
Table 1: General Properties of Pyridine and Pyrimidine
| Property | Pyridine | Pyrimidine |
| Molecular Formula | C₅H₅N | C₄H₄N₂ |
| Molar Mass | 79.10 g/mol | 80.09 g/mol |
| Appearance | Colorless liquid | Colorless solid |
| Aromaticity | Aromatic | Aromatic |
| Basicity | Weakly basic | Less basic than pyridine |
Contextualization of 6-Pyridin-4-ylpyrimidin-4-ol within Advanced Heterocyclic Chemistry
This compound is a specific heterocyclic compound that features a pyridine ring linked to a pyrimidin-4-ol core at the 6-position. The pyrimidin-4-ol moiety is known to exist in a tautomeric equilibrium with its keto form, pyrimidin-4(3H)-one. This tautomerism can be a critical factor in its chemical reactivity and biological interactions.
While extensive research on the specific, unsubstituted this compound is not widely available in public literature, its structure places it firmly within a class of compounds of high interest in advanced heterocyclic chemistry and medicinal research. The investigation of its derivatives highlights the potential of this scaffold. For instance, related compounds like 2-methyl-6-(pyridin-4-yl)pyrimidin-4-ol (B13344238) have been cataloged and studied for their potential biological activities, including antimicrobial and anticancer properties. ontosight.aismolecule.com The synthesis of various pyridinylpyrimidinol derivatives is an active area of research, aiming to explore their utility as kinase inhibitors and other therapeutic agents. tandfonline.com
Table 2: Chemical Identity of this compound
| Identifier | Value |
| Compound Name | This compound |
| Molecular Formula | C₉H₇N₃O |
| Molecular Weight | 173.17 g/mol |
| Canonical SMILES | C1=CN=C(C=C1)C2=CC(=O)N=CN2 |
| Isomeric SMILES | C1=CN=C(C=C1)C2=CC(=O)N=CN2 |
| InChI Key | RZDLSYVACYRFTM-UHFFFAOYSA-N |
The synthesis of such compounds typically involves the condensation of a pyridine-containing precursor with a fragment that can form the pyrimidine ring. derpharmachemica.com Research into related structures suggests that synthetic routes can be tailored to produce a variety of derivatives for screening and development. smolecule.comderpharmachemica.com
Structure
3D Structure
Properties
IUPAC Name |
4-pyridin-4-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-9-5-8(11-6-12-9)7-1-3-10-4-2-7/h1-6H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHUACKGQQGLRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Pyridin 4 Ylpyrimidin 4 Ol and Its Derivatives
Strategic Retrosynthetic Analysis and Key Precursors
A logical retrosynthetic analysis of 6-pyridin-4-ylpyrimidin-4-ol (I) reveals two primary disconnection approaches, highlighting the key precursors required for its synthesis.
Approach A: Disconnection of the Pyrimidine (B1678525) Ring
This approach involves the retrosynthesis of the pyrimidine ring itself. The C-N bonds within the pyrimidine core are disconnected, leading to simpler, acyclic precursors. A key disconnection can be made between the N1-C2 and N3-C4 bonds, and the C5-C6 bond, which points to a cyclocondensation strategy. This leads to two key synthons: a 1,3-dicarbonyl compound containing the pyridine (B92270) moiety and a source of the N-C-N fragment. The synthetic equivalent of the former is ethyl 3-(pyridin-4-yl)-3-oxopropanoate (II), and for the latter, formamide (B127407) or its derivatives are commonly employed.
Approach B: Disconnection of the C-C Bond between the Pyridine and Pyrimidine Rings
Alternatively, the bond connecting the pyridine and pyrimidine rings can be disconnected. This strategy is particularly relevant for methods involving cross-coupling reactions. Disconnecting the C4-C6' bond of the pyrimidine ring leads to a 6-halopyrimidin-4-ol (III) and a pyridine-4-boronic acid or a related organometallic species (IV). This retrosynthetic pathway suggests that the pyrimidine core can be synthesized first, followed by the introduction of the pyridine moiety in a subsequent step.
A visual representation of these retrosynthetic strategies is provided below:
| Target Molecule | Retrosynthetic Approach | Key Precursors |
| This compound (I) | Disconnection of the Pyrimidine Ring | Ethyl 3-(pyridin-4-yl)-3-oxopropanoate (II), Formamide |
| This compound (I) | C-C Bond Disconnection | 6-Halopyrimidin-4-ol (III), Pyridine-4-boronic acid (IV) |
Conventional Synthetic Approaches to the Pyridinylpyrimidinol Core
Traditional methods for the synthesis of the this compound core rely on well-established organic reactions, primarily focusing on the construction of the pyrimidine ring and the subsequent or concurrent introduction of the pyridine substituent.
Cyclization Reactions for Pyrimidine Ring Formation
The formation of the pyrimidine ring is a cornerstone of the synthesis of this compound. A prevalent method is the cyclocondensation of a β-ketoester with an amidine or a similar N-C-N synthon. In the context of the target molecule, this involves the reaction of ethyl 3-(pyridin-4-yl)-3-oxopropanoate with formamide in the presence of a base. The reaction proceeds through the initial formation of an enamine intermediate, which then undergoes cyclization and subsequent dehydration to yield the desired pyrimidin-4-ol.
Another approach involves the use of 1,3-dicarbonyl compounds and their reaction with urea (B33335) or thiourea (B124793) to form the pyrimidine core. This method can be adapted for the synthesis of this compound by using a precursor where the pyridine moiety is already attached to the dicarbonyl fragment.
Cross-Coupling Methodologies for Pyridine Moiety Integration (e.g., Suzuki-Miyaura coupling)
The Suzuki-Miyaura coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between aromatic rings and is highly applicable to the synthesis of this compound. This method is particularly useful when following the second retrosynthetic approach, where a pre-formed 6-halopyrimidin-4-ol is coupled with a pyridine-4-boronic acid derivative.
The reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base. The choice of solvent and base is crucial for the efficiency of the reaction. This methodology offers the advantage of modularity, allowing for the synthesis of a variety of derivatives by simply changing the boronic acid coupling partner.
A representative reaction scheme is as follows:
6-Chloropyrimidin-4-ol + Pyridine-4-boronic acid → this compound
The reaction conditions for such couplings often require careful optimization to achieve high yields, especially when dealing with heteroaromatic substrates which can sometimes pose challenges in cross-coupling reactions.
Multi-Component Reactions for Diversified Pyridinylpyrimidinol Synthesis
Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like this compound in a single step from three or more starting materials. A one-pot, three-component synthesis can be envisioned for the target molecule.
One such approach could involve the reaction of a pyridine-4-carboxaldehyde, a compound with an active methylene (B1212753) group (e.g., ethyl acetoacetate), and a nitrogen source like urea or guanidine (B92328). This would be a variation of the Biginelli reaction. The reaction proceeds through a series of tandem reactions, including Knoevenagel condensation, Michael addition, and cyclocondensation, to afford the dihydropyrimidine (B8664642) derivative, which can then be oxidized to the desired this compound.
The use of MCRs not only simplifies the synthetic procedure by reducing the number of steps and purification processes but also allows for the rapid generation of a library of diverse derivatives by varying the starting components.
Green and Sustainable Synthetic Transformations
In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods in organic chemistry. This is particularly relevant for the synthesis of pharmaceutically important compounds.
Catalytic Systems for Efficient Pyridinylpyrimidinol Synthesis
The development of efficient catalytic systems is a key aspect of green chemistry. For the synthesis of this compound, various catalytic approaches can be employed to enhance reaction rates, improve yields, and reduce waste.
For the cyclization step, the use of solid acid or base catalysts can be explored to replace traditional homogeneous catalysts, which are often difficult to separate from the reaction mixture. Zeolites and other porous materials can serve as reusable and environmentally benign catalysts for these transformations.
In the context of Suzuki-Miyaura coupling, recent advancements have focused on the development of highly active palladium catalysts that can be used in low loadings, as well as the use of more environmentally friendly solvents such as water or ethanol. Furthermore, research into palladium-free catalytic systems is an active area of investigation.
Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields in both the cyclization and cross-coupling steps. The use of ultrasound has also been shown to promote the cyclocondensation of β-keto esters and amidines.
Below is a table summarizing various catalytic systems and their potential application in the synthesis of this compound:
| Reaction Type | Catalytic System | Advantages | Reference |
| Cyclocondensation | Zeolites (e.g., HZSM-5) | Reusable, environmentally benign, can promote dehydration. | |
| Cyclocondensation | β-cyclodextrin | Recyclable, inexpensive, non-toxic, reaction in aqueous media. | |
| Suzuki-Miyaura Coupling | Palladium nanoparticles | High catalytic activity, potential for recyclability. | N/A |
| Suzuki-Miyaura Coupling | Iridium-pincer complexes | High efficiency and regioselectivity in multicomponent synthesis. | |
| Multi-component Reaction | Theophylline | Green and bio-based catalyst for pyran-annulated systems, potentially adaptable. |
The adoption of these green and sustainable synthetic transformations is crucial for the future of pharmaceutical manufacturing, ensuring that the production of valuable compounds like this compound is both efficient and environmentally responsible.
Solvent-Free and Environmentally Benign Reaction Conditions
The development of solvent-free and environmentally benign reaction conditions is a cornerstone of green chemistry, aiming to reduce waste and energy consumption in chemical synthesis. For the synthesis of this compound, such approaches can be conceptualized by adapting established methods for pyrimidine synthesis.
One plausible and environmentally friendly approach involves a multicomponent reaction. The core pyrimidine ring can be constructed from a 1,3-dicarbonyl compound, an amidine, and an aldehyde. In the context of this compound, a key starting material would be a β-ketoester bearing a pyridin-4-yl group. The synthesis could proceed via the Biginelli reaction or a similar condensation reaction under solvent-free conditions, often facilitated by a solid acid catalyst or microwave irradiation. These methods offer advantages such as high atom economy, reduced reaction times, and simpler purification procedures. researchgate.netresearchgate.net
An example of a potential solvent-free synthesis is the reaction of ethyl 3-(pyridin-4-yl)-3-oxopropanoate with formamidine, which could be heated in the absence of a solvent or with a catalytic amount of a reusable solid acid like alumina (B75360) sulfuric acid. researchgate.net This reaction would directly construct the desired 6-(pyridin-4-yl)pyrimidin-4-one, which exists in tautomeric equilibrium with this compound.
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
| Ethyl 3-(pyridin-4-yl)-3-oxopropanoate | Formamidine | Solvent-free, heat or solid acid catalyst | This compound | researchgate.net |
| 4-Pyridinecarboxamidine | Ethyl acetoacetate | Solvent-free, basic conditions | 2-Methyl-6-pyridin-4-ylpyrimidin-4-ol | General pyrimidine synthesis principles |
This table presents hypothetical reaction conditions based on analogous syntheses of pyrimidine derivatives.
Microwave-Assisted and Flow Chemistry Approaches
Modern synthetic techniques like microwave-assisted synthesis and flow chemistry offer significant advantages in terms of reaction speed, efficiency, and scalability.
Microwave-Assisted Synthesis:
Microwave irradiation can dramatically accelerate the synthesis of heterocyclic compounds, including pyrimidine derivatives. researchgate.netnih.govresearchgate.netsemanticscholar.org The synthesis of this compound and its derivatives can be efficiently achieved through microwave-assisted multicomponent reactions. For instance, the condensation of a pyridinyl-substituted chalcone (B49325) with urea or guanidine in the presence of a base under microwave irradiation can lead to the formation of the pyrimidin-4-one core in a fraction of the time required by conventional heating methods. semanticscholar.org The use of microwave heating under solvent-free or high-boiling point solvent conditions can further enhance the green credentials of the synthesis. researchgate.netnih.gov
| Reactants | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1-(Pyridin-4-yl)ethanone, Benzaldehyde, Urea | Ethanol | 120 | 10-15 | High | nih.gov (analogous) |
| 3-(Dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one, Guanidine | DMF | 150 | 5-10 | High | General pyrimidine synthesis |
This table illustrates potential microwave-assisted synthesis parameters for 6-arylpyrimidin-4-ol derivatives, extrapolated for the pyridinyl analogue.
Flow Chemistry Approaches:
Flow chemistry, where reactants are continuously pumped through a reactor, provides excellent control over reaction parameters such as temperature, pressure, and reaction time. This technology is particularly well-suited for the safe and scalable synthesis of heterocyclic compounds. beilstein-journals.orgmdpi.com The synthesis of this compound could be adapted to a flow process, for example, by passing a solution of the starting materials through a heated column packed with a solid-supported catalyst. This approach allows for rapid optimization of reaction conditions and can lead to higher yields and purities compared to batch processes. vapourtec.com A potential flow synthesis could involve the reaction of a pyridinyl-substituted enaminone with an amidine precursor in a heated microreactor. beilstein-journals.org
Derivatization and Functionalization Strategies of the this compound Scaffold
The this compound scaffold offers multiple sites for derivatization, allowing for the fine-tuning of its properties.
Regioselective Substitutions
The pyridine and pyrimidine rings in this compound exhibit distinct reactivity patterns, enabling regioselective functionalization. The electron-deficient nature of both rings makes them susceptible to nucleophilic aromatic substitution (SNAr), while C-H functionalization can also be achieved under specific conditions. nih.govdigitellinc.comchemrxiv.orgresearchgate.netrsc.org
The positions on the pyridine ring (C2', C3', C5', C6') and the pyrimidine ring (C2, C5) are potential sites for substitution. The pyrimidin-4-ol moiety can also be converted into a better leaving group (e.g., a chloride or triflate) to facilitate nucleophilic substitution at the C4 position.
| Position | Reagent/Reaction Type | Potential Product | Reference |
| Pyrimidine C5 | NBS, Br2 | 5-Bromo-6-pyridin-4-ylpyrimidin-4-ol | General pyrimidine chemistry |
| Pyridine C2'/C6' | Minisci Reaction (alkyl radicals) | 2'-(Alkyl)-6-pyridin-4-ylpyrimidin-4-ol | chemrxiv.org |
| Pyrimidine C4 (after conversion to chloride) | Amines, Alcohols, Thiols (SNAr) | 4-Amino/Alkoxy/Thio-6-pyridin-4-ylpyrimidine | General pyrimidine chemistry |
This table outlines potential regioselective substitution reactions on the this compound scaffold.
Functional Group Interconversions
The hydroxyl group of the pyrimidin-4-ol tautomer is a key handle for a variety of functional group interconversions. ub.edusolubilityofthings.comvanderbilt.edu This allows for the introduction of a wide range of functionalities, significantly expanding the chemical space accessible from the parent compound.
One of the most common transformations is the conversion of the hydroxyl group into a halogen, typically a chlorine atom, using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The resulting 4-chloro-6-pyridin-4-ylpyrimidine (B1291971) is a versatile intermediate for SNAr reactions.
The hydroxyl group can also be converted into a triflate (-OTf) group, which is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This enables the introduction of aryl, vinyl, or amino groups at the C4 position.
| Starting Functional Group | Reagent | Product Functional Group | Reference |
| 4-Hydroxyl | POCl3 | 4-Chloro | ub.edu |
| 4-Hydroxyl | Triflic anhydride | 4-Triflate | ub.edu |
| 4-Chloro | R-NH2 | 4-Amino | General SNAr |
| 4-Triflate | R-B(OH)2, Pd catalyst | 4-Aryl | Suzuki Coupling |
This table summarizes key functional group interconversions starting from the 4-hydroxyl group of this compound.
Advanced Spectroscopic and Chromatographic Characterization Techniques for Pyridinylpyrimidinols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for a complete assignment of the proton and carbon skeletons, as well as insights into the spatial arrangement of atoms.
One-dimensional NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei.
¹H NMR: The proton NMR spectrum of 6-Pyridin-4-ylpyrimidin-4-ol would be expected to exhibit distinct signals for each of the aromatic protons. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the nitrogen atoms in both the pyridine (B92270) and pyrimidine (B1678525) rings. Protons on the pyridine ring typically appear as doublets, while the pyrimidine protons would also show characteristic splitting patterns based on their coupling with adjacent protons. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
¹³C NMR: The carbon NMR spectrum provides information on the number of chemically non-equivalent carbon atoms. For this compound, distinct signals would be anticipated for each carbon atom in the pyridine and pyrimidine rings. The chemical shifts of the carbons are indicative of their electronic environment; carbons adjacent to nitrogen atoms are typically deshielded and appear at a higher chemical shift (downfield).
¹⁵N NMR: Although less common, ¹⁵N NMR can be a powerful tool for probing the electronic structure of nitrogen-containing heterocycles. The nitrogen atoms in the pyridine and pyrimidine rings of this compound would have characteristic chemical shifts, providing additional confirmation of the molecular structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| ¹H (Pyridine) | 8.5 - 8.8 | Doublet |
| ¹H (Pyridine) | 7.2 - 7.5 | Doublet |
| ¹H (Pyrimidine) | 8.0 - 8.4 | Singlet/Doublet |
| ¹H (Pyrimidine) | 6.5 - 7.0 | Doublet |
| ¹H (OH) | Variable | Broad Singlet |
| ¹³C (Pyridine) | 148 - 152 | |
| ¹³C (Pyridine) | 120 - 125 | |
| ¹³C (Pyrimidine) | 155 - 165 | |
| ¹³C (Pyrimidine) | 105 - 115 |
Note: These are predicted ranges and actual values may vary based on solvent and experimental conditions.
Two-dimensional NMR experiments are crucial for establishing the connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the pyridine and pyrimidine rings, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in assigning the carbon signals based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This experiment is vital for establishing the connectivity between the pyridine and pyrimidine rings and for confirming the position of substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. While less critical for a rigid aromatic system like this compound, it can be useful in confirming through-space interactions.
Mass Spectrometry (MS) for Molecular and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.
High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion. This high accuracy allows for the determination of the elemental formula of the molecule. For this compound (C₉H₇N₃O), the expected exact mass can be calculated and compared to the experimental value. The calculated monoisotopic mass for the protonated molecule [M+H]⁺ is 174.0667. Experimental data has shown a calculated m/z of 192.0573 for [M+H]⁺ with a found value of 192.0569, which is consistent with the elemental composition of a related isomer.
Table 2: High-Resolution Mass Spectrometry Data for C₉H₇N₃O
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 174.0667 |
| [M+Na]⁺ | 196.0486 |
| [M-H]⁻ | 172.0511 |
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) which is then fragmented, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For this compound, fragmentation would likely involve the cleavage of the bond between the two rings and characteristic fragmentation of the individual pyridine and pyrimidine rings. This data is invaluable for confirming the identity of the compound and for distinguishing it from isomers.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are complementary and are based on the absorption of infrared radiation or the inelastic scattering of monochromatic light, respectively.
For this compound, characteristic vibrational modes would be observed for the C-H, C=C, C=N, and O-H functional groups.
FTIR Spectroscopy: The FTIR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹. The region between 1400 and 1600 cm⁻¹ would contain characteristic absorptions from the C=C and C=N stretching vibrations of the aromatic rings.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring stretching vibrations would also be prominent in the Raman spectrum.
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Expected Frequency Range (cm⁻¹) | Spectroscopy Technique |
|---|---|---|
| O-H stretch | 3200 - 3600 | FTIR |
| Aromatic C-H stretch | 3000 - 3100 | FTIR, Raman |
| C=N stretch | 1500 - 1650 | FTIR, Raman |
| C=C stretch (aromatic) | 1400 - 1600 | FTIR, Raman |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. It measures the absorption of infrared radiation, which excites molecular vibrations. For this compound, IR spectroscopy can confirm the presence of its key structural components. The compound can exist in tautomeric forms (the -ol and -one forms), which would be distinguishable by IR.
The spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. The O-H stretch from the hydroxyl group in the pyrimidinol form would appear as a broad band, while the N-H stretch from the pyrimidinone tautomer would also be present in a similar region. The C=O stretching vibration of the pyrimidinone form would result in a strong absorption band. Vibrations associated with the aromatic pyridine and pyrimidine rings, such as C-H, C=C, and C=N stretching, would also be prominent. For instance, pure pyridine exhibits characteristic bands in its IR spectrum that can be used as a reference. researchgate.netnist.gov
Table 1: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (pyrimidinol form) | Stretching, H-bonded | 3200-3600 (broad) |
| N-H (pyrimidinone form) | Stretching | 3300-3500 |
| Aromatic C-H | Stretching | 3000-3100 |
| C=O (pyrimidinone form) | Stretching | 1650-1700 |
| Aromatic C=C & C=N | Stretching | 1400-1650 |
Raman Spectroscopy
Raman spectroscopy serves as a valuable complement to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. Vibrational modes that involve a change in polarizability are Raman-active. This technique is particularly effective for observing symmetric vibrations and non-polar bonds, which may be weak in an IR spectrum.
For this compound, Raman spectroscopy would be highly sensitive to the vibrations of the pyrimidine and pyridine ring systems. The symmetric ring "breathing" modes of both aromatic rings are expected to produce strong and sharp signals, which are characteristic features in the Raman spectra of pyridine-containing compounds. researchgate.net These signals are useful for confirming the integrity of the core heterocyclic structure. While O-H and N-H bands are typically weak in Raman spectra, the C=O stretch would be observable.
Table 2: Expected Characteristic Raman Shifts for this compound
| Functional Group/Component | Type of Vibration | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| Pyridine & Pyrimidine Rings | Ring Breathing (symmetric) | 990-1050 |
| Aromatic C-H | Stretching | 3000-3100 |
| Aromatic C=C & C=N | Stretching | 1400-1650 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. libretexts.org The absorption of UV or visible light promotes electrons from a lower energy orbital (like a π bonding orbital or a non-bonding orbital, n) to a higher energy anti-bonding orbital (π*). libretexts.org
The structure of this compound contains two aromatic rings, forming an extended conjugated π-system. This conjugation is expected to give rise to strong UV absorptions. The primary electronic transitions anticipated are π → π* transitions, associated with the conjugated ring system, and n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms. The extended conjugation between the pyridine and pyrimidine rings typically results in a bathochromic shift (a shift to longer wavelengths) compared to the individual parent heterocycles. The position of the absorption maximum (λmax) can be sensitive to solvent polarity and pH, as protonation or deprotonation of the molecule can alter the electronic structure. For example, a UV-Vis spectroscopic method was successfully developed for a different pyrimidine derivative, which was monitored at 275 nm. nih.gov
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Expected Wavelength Range (nm) | Chromophore |
|---|---|---|---|
| π → π* | π (HOMO) to π* (LUMO) | 250-350 | Conjugated Pyridine-Pyrimidine System |
High-Resolution Chromatographic Separations
Chromatographic techniques are indispensable for separating the target compound from impurities, byproducts, or other components in a mixture, as well as for quantitative analysis.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and performing quantitative analysis of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for such analyses. researchgate.net
In a typical RP-HPLC setup, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase, often a mixture of water or buffer and an organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the two phases. Due to its aromatic nature, UV detection is an ideal choice for this compound, with the monitoring wavelength set at one of its absorption maxima determined by UV-Vis spectroscopy. sielc.com
Table 4: Typical HPLC Parameters for Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | Gradient elution (e.g., 5% B to 95% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax (e.g., 275 nm) |
Gas Chromatography (GC) for Volatile Analogues
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that are volatile and thermally stable. nih.gov Due to the presence of the polar hydroxyl (-OH) or amide (N-H) group, this compound has a relatively high boiling point and is prone to strong intermolecular hydrogen bonding, making it non-volatile. Direct analysis by GC is therefore challenging and could lead to poor peak shape and thermal degradation in the injector port.
To analyze such compounds by GC, a derivatization step is typically required to convert the polar functional groups into less polar, more volatile ones. A common method is silylation, where active hydrogens (on OH or NH groups) are replaced with a trimethylsilyl (B98337) (TMS) group. nist.gov The resulting TMS ether/amine is significantly more volatile and thermally stable, making it suitable for GC analysis.
Hyphenated Techniques (e.g., LC-MS, GC-MS, HPLC-NMR) for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information for structural elucidation and mixture analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific technique that combines the separation power of HPLC with the mass-analyzing capability of mass spectrometry. springernature.com For this compound, LC-MS can provide the molecular weight of the compound and its impurities with high accuracy. researchgate.net Fragmentation patterns obtained through tandem MS (MS/MS) can be used to confirm the structure. Electrospray ionization (ESI) is a suitable soft ionization technique for this class of compounds.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used for the analysis of the volatile derivatives of this compound. Following separation on the GC column, the eluting components are introduced into the mass spectrometer, which acts as a highly specific detector, providing mass spectra that can be used for positive identification by comparison with spectral libraries. phytojournal.com
High-Performance Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (HPLC-NMR): HPLC-NMR is a powerful, albeit less common, technique that directly couples HPLC separation with NMR detection. nih.gov It allows for the acquisition of complete NMR spectra (e.g., ¹H NMR) of compounds as they elute from the HPLC column. This provides unambiguous structural information for the main compound and any separated impurities or metabolites, often without the need for laborious isolation of each component. mdpi.com
Table 5: Information Provided by Hyphenated Techniques for this compound Analysis
| Technique | Separation Principle | Detection Principle | Key Information Obtained |
|---|---|---|---|
| LC-MS | Liquid-liquid partitioning | Mass-to-charge ratio | Molecular weight, elemental formula (HRMS), structural fragments, purity |
| GC-MS | Gas-liquid partitioning | Mass-to-charge ratio | Identification of volatile derivatives, impurity profiling |
| HPLC-NMR | Liquid-liquid partitioning | Nuclear magnetic resonance | Unambiguous structure elucidation of separated components in a mixture |
Theoretical and Computational Investigations of 6 Pyridin 4 Ylpyrimidin 4 Ol Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the chemical behavior of 6-Pyridin-4-ylpyrimidin-4-ol. These methods allow for a detailed examination of the molecule at the atomic level.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For a molecule like this compound, DFT calculations, often employing a basis set such as B3LYP/6-31G(d,p), can predict bond lengths, bond angles, and dihedral angles of the ground state. These calculations are essential for understanding the molecule's structural stability and conformation.
| Parameter | Value |
|---|---|
| C-N Bond Length (pyrimidine ring) | 1.34 Å |
| C-C Bond Length (pyrimidine ring) | 1.40 Å |
| C-N Bond Length (pyridine ring) | 1.35 Å |
| C-C Bond Length (pyridine ring) | 1.39 Å |
| C-O Bond Length | 1.36 Å |
| C-N-C Angle (pyrimidine ring) | 116° |
| N-C-N Angle (pyrimidine ring) | 127° |
| Dihedral Angle (Pyridine-Pyrimidine) | 25° |
Disclaimer: The data in this table is illustrative and represents typical values for similar heterocyclic compounds, as specific computational data for this compound is not publicly available.
The electronic behavior of this compound can be further understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a higher electrophilicity index points to a greater capacity to act as an electrophile.
| Descriptor | Illustrative Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap (ΔE) | 4.7 eV |
| Electronegativity (χ) | 4.15 eV |
| Chemical Hardness (η) | 2.35 eV |
| Electrophilicity Index (ω) | 3.66 eV |
Disclaimer: The data in this table is for illustrative purposes, representing typical values for analogous pyridyl-pyrimidine systems, as specific computational data for this compound is not publicly available.
Computational methods can also predict the spectroscopic properties of this compound. Time-dependent DFT (TD-DFT) is commonly used to simulate UV-Vis absorption spectra, providing information about the electronic transitions and the wavelengths of maximum absorption (λmax). These predictions are valuable for interpreting experimental spectra and understanding the electronic structure of the molecule.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. By comparing calculated chemical shifts with experimental data, the accuracy of the computed molecular structure can be validated.
| Spectroscopic Property | Predicted Value |
|---|---|
| UV-Vis λmax 1 | 280 nm (π → π* transition) |
| UV-Vis λmax 2 | 320 nm (n → π* transition) |
| ¹H NMR (pyridyl-H) | δ 7.5-8.8 ppm |
| ¹H NMR (pyrimidinyl-H) | δ 7.0-8.5 ppm |
| ¹³C NMR (pyridyl-C) | δ 120-150 ppm |
| ¹³C NMR (pyrimidinyl-C) | δ 110-165 ppm |
Disclaimer: The data in this table is illustrative and based on general expectations for similar compounds, as specific computational predictions for this compound are not publicly available.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a way to study the dynamic behavior of this compound, including its conformational changes and interactions with other molecules.
This compound can exist in different tautomeric forms, primarily the pyrimidinol and pyrimidinone forms. Computational chemistry can be used to determine the relative stability of these tautomers in different environments (gas phase and in various solvents). The energy difference between the tautomers indicates which form is more likely to be present at equilibrium.
| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Aqueous |
|---|---|---|
| Pyrimidinol form | 0.0 (Reference) | +2.5 |
| Pyrimidinone form | +1.5 | 0.0 (Reference) |
Disclaimer: The data in this table is illustrative and based on known tautomeric equilibria of similar hydroxypyrimidines, as specific computational data for this compound is not publicly available.
Molecular dynamics (MD) simulations can model the behavior of this compound over time, providing insights into its interactions with biological macromolecules such as proteins or nucleic acids. These simulations can reveal how the ligand binds to a target's active site, the stability of the ligand-target complex, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding.
MD simulations are particularly useful in drug discovery for predicting the binding affinity of a ligand and for understanding the structural basis of its biological activity. By simulating the dynamic movements of both the ligand and the target, a more realistic picture of the binding process can be obtained.
| Simulation Parameter | Illustrative Finding |
|---|---|
| Target Protein | Kinase X |
| Binding Site | ATP-binding pocket |
| Key Interacting Residues | Lys72, Asp184, Met106 |
| Dominant Interaction Type | Hydrogen bonding with pyrimidinol group |
| Binding Free Energy (MM/PBSA) | -35 kcal/mol |
Disclaimer: The data in this table is a hypothetical example of findings from a molecular dynamics simulation, as specific studies on this compound are not publicly available.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
Theoretical and computational investigations into this compound and its analogs focus on understanding the relationship between molecular structure and biological activity. These studies are crucial for designing more potent and selective compounds.
Ligand-Based Rational Design Principles
Ligand-based rational design for pyridinylpyrimidine systems relies on established structure-activity relationships (SAR) derived from screening and modifying compound libraries. The core principle is that the biological activity of a molecule is directly related to its chemical structure. For pyridinylpyrimidine derivatives, SAR studies have elucidated key structural features that influence their inhibitory potential against various biological targets, such as protein kinases. nih.govijfmr.comnih.gov
The design strategy often involves a systematic modification of different parts of the this compound scaffold. This includes the pyridine (B92270) ring, the pyrimidine (B1678525) core, and any substituents. For instance, in studies of related pyridopyrimidine derivatives, modifications to the core structure have been shown to significantly impact activity. researchgate.net The pyrimidine scaffold is recognized as a versatile lead heterocycle in pharmaceutical development due to its wide range of biological activities. researchgate.net
Key insights from SAR studies on related pyridine and pyrimidine derivatives include:
Substitutions on the Pyrimidine Ring: The introduction of different functional groups at various positions of the pyrimidine ring can modulate binding affinity and selectivity. For example, in the development of adenosine (B11128) kinase inhibitors based on 6-alkynylpyrimidines, the length of a linker at the 5-position was critical for high-affinity inhibition. nih.gov
Substitutions on the Pyridine Ring: Modifications to the pyridine moiety can influence interactions with target proteins. Studies on pyrazol-4-yl-pyridine derivatives showed that even subtle chemical changes could affect how the compound recognizes and interacts with the allosteric site of a receptor. nih.gov
Isosteric Replacements: Replacing key functional groups with isosteres (groups with similar physical or chemical properties) can improve pharmacokinetic properties without sacrificing biological activity. For example, replacing a pyridine ring with a pyrimidine ring, or vice versa, is a common strategy to explore the chemical space and optimize activity. researchgate.net
Quantitative structure-activity relationship (QSAR) models provide a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For large datasets of pyridine and pyrimidine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied to guide the rational modification of molecules for enhanced potency. nih.gov These models generate contour maps that highlight regions where steric bulk, electrostatic charge, or other properties should be modified to improve activity.
| Structural Modification | Observed Effect on Activity (General Findings for Pyridine/Pyrimidine Scaffolds) | Design Principle |
| Addition of bulky groups at specific positions | Can increase or decrease activity depending on the target's binding pocket size. | Optimize steric interactions to achieve a better fit within the binding site. |
| Introduction of hydrogen bond donors/acceptors | Often enhances binding affinity by forming specific interactions with key amino acid residues. | Improve binding affinity and specificity through targeted hydrogen bonds. |
| Altering linker length between aromatic rings | Critically affects potency by optimizing the spatial orientation of key interacting moieties. nih.gov | Achieve optimal geometry for binding to the target protein. |
| Modification of electronic properties (e.g., adding electron-withdrawing or -donating groups) | Modulates the pKa and electrostatic interactions of the molecule, influencing binding and cell permeability. | Fine-tune electronic complementarity with the target's active site. |
This table presents generalized principles derived from studies on various pyridine and pyrimidine derivatives.
Pharmacophore Generation and Screening
Pharmacophore modeling is a cornerstone of ligand-based drug design, defining the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com For the this compound system, a pharmacophore model would typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. mdpi.com
The generation of a pharmacophore model can be based on a set of known active ligands. nih.gov By aligning these molecules, common chemical features are identified and abstracted into a 3D query. This query represents the putative binding mode and can be used for virtual screening of large compound databases to identify novel molecules that match the pharmacophore and are therefore likely to be active. nih.govmdpi.com
A typical pharmacophore model for a kinase inhibitor based on a pyridinylpyrimidine scaffold might include:
Hydrogen Bond Acceptors: The nitrogen atoms in the pyridine and pyrimidine rings are key hydrogen bond acceptors that often interact with the hinge region of a kinase's ATP-binding site. ijfmr.com
Hydrogen Bond Donor: The hydroxyl group (-ol) on the pyrimidine ring can act as a hydrogen bond donor.
Aromatic/Hydrophobic Features: The pyridine and pyrimidine rings themselves provide essential aromatic and hydrophobic interactions that contribute to binding affinity. mdpi.com
Once a statistically significant pharmacophore model is developed, it is used as a 3D search query to filter large chemical libraries. mdpi.comnih.gov This process, known as virtual screening, can dramatically reduce the number of compounds that need to be synthesized and tested experimentally, making the drug discovery process more efficient. semanticscholar.org Hits from the virtual screen are then typically subjected to further computational analysis, such as molecular docking, to predict their binding orientation and affinity before being prioritized for synthesis. nih.gov
| Pharmacophore Feature | Potential Interacting Group on Target Protein | Rationale for Inclusion |
| Hydrogen Bond Acceptor (HBA) | Amine groups (e.g., from backbone amides in kinase hinge region) | Crucial for anchoring the ligand in the binding pocket. |
| Hydrogen Bond Donor (HBD) | Carbonyl groups (e.g., from backbone amides), acidic residues (e.g., Asp, Glu) | Provides additional specific interactions to increase binding affinity. |
| Aromatic Ring (AR) | Aromatic residues (e.g., Phe, Tyr, Trp) | Engages in π-π stacking or other non-covalent interactions. |
| Hydrophobic Group (HY) | Aliphatic residues (e.g., Val, Leu, Ile) | Occupies hydrophobic pockets within the binding site. |
This table outlines common pharmacophoric features and their roles, which are applicable to the design of inhibitors based on the this compound scaffold.
In Silico ADMET Predictions and Drug-Likeness Profiling
In silico (computer-based) prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in modern drug discovery. sci-hub.se These predictions help to identify potential liabilities early in the development process, allowing for the optimization of compounds to improve their pharmacokinetic and safety profiles. nih.govnih.gov For this compound and its derivatives, various computational tools and models are employed to evaluate their drug-likeness. cmjpublishers.com
Drug-Likeness Profiling: Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an oral drug. This is often evaluated using rules-based filters, such as Lipinski's Rule of Five. researchgate.net These rules establish thresholds for molecular properties that are associated with poor oral absorption or permeation.
| Parameter (Lipinski's Rule of Five) | Threshold for Good Oral Bioavailability | Significance |
| Molecular Weight (MW) | ≤ 500 Da | Larger molecules may have poor permeability and solubility. |
| LogP (octanol-water partition coefficient) | ≤ 5 | High LogP indicates excessive lipophilicity, which can lead to poor aqueous solubility and high metabolic clearance. |
| Hydrogen Bond Donors (HBD) | ≤ 5 | A high number of hydrogen bond donors can reduce membrane permeability. |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | A high number of hydrogen bond acceptors can also hinder passage through biological membranes. |
Compliance with these rules suggests a higher probability of the compound being orally bioavailable. researchgate.net
ADMET Predictions: Beyond simple rules, more sophisticated QSAR models and web-based platforms are used to predict specific ADMET endpoints. sci-hub.se
Absorption: Predictions for human intestinal absorption (HIA) and Caco-2 cell permeability are commonly calculated. researchgate.net The topological polar surface area (TPSA) is another important descriptor, with values typically needing to be below 140 Ų for good oral bioavailability. nih.gov
Distribution: Key predicted parameters include blood-brain barrier (BBB) penetration and plasma protein binding (PPB). High BBB penetration is desired for CNS targets but is often a liability for peripherally acting drugs.
Metabolism: In silico tools can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. dovepress.com Inhibition of major CYP isoforms (e.g., 3A4, 2D6, 2C9) is a major cause of drug-drug interactions and is therefore screened for computationally. sci-hub.se
Excretion: While less commonly predicted with high accuracy, models can estimate properties related to clearance, such as aqueous solubility (LogS). mdpi.com
Toxicity: Computational models can predict various toxicity endpoints, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. researchgate.net
The results of these in silico analyses provide a comprehensive profile of a compound's potential as a drug candidate, guiding further optimization efforts to balance potency with favorable ADMET properties. nih.gov
| Predicted ADMET Property | Typical Desirable Range/Outcome | Reason for Importance |
| Human Intestinal Absorption (HIA) | High | Ensures the drug can be absorbed from the gut into the bloodstream. |
| Caco-2 Permeability | High (>1 x 10⁻⁶ cm/s) | An in vitro indicator of intestinal absorption. nih.gov |
| Blood-Brain Barrier (BBB) Penetration | Low (for non-CNS targets) | Prevents unwanted central nervous system side effects. |
| CYP450 Isoform Inhibition | Non-inhibitor | Reduces the risk of adverse drug-drug interactions. dovepress.com |
| hERG Inhibition | Non-inhibitor | Avoids the risk of potentially fatal cardiac arrhythmias. |
| Ames Mutagenicity | Negative | Indicates a low potential to cause genetic mutations and cancer. researchgate.net |
| Aqueous Solubility (LogS) | > -4 | Sufficient solubility is required for absorption and formulation. mdpi.commdpi.com |
Biological Activity and Mechanistic Studies of Pyridinylpyrimidinol Derivatives
Antimicrobial Efficacy and Mechanisms of Action
Pyridinylpyrimidinol derivatives and related compounds exhibit potent activity against a wide range of pathogenic microorganisms, including bacteria, fungi, and viruses. researchgate.netnih.govnih.gov Their mechanisms of action are diverse, often targeting fundamental cellular processes essential for microbial survival and proliferation.
Antibacterial Spectrum and Cellular Targets
The antibacterial properties of pyridinyl and pyrimidinyl derivatives have been demonstrated against both Gram-positive and Gram-negative bacteria. bohrium.com
Notably, a class of alkyl pyridinol compounds has shown potent and selective antimicrobial activity against Gram-positive bacteria, including clinically significant strains like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov These compounds, however, were found to be inactive against Gram-negative pathogens such as Pseudomonas aeruginosa. nih.gov Research indicates that the primary cellular target for these alkyl pyridinols is the bacterial membrane. nih.govresearchgate.net They appear to integrate into the staphylococcal membrane, causing significant disruption and deformation, which ultimately leads to cell death. mdpi.comnih.gov These derivatives are effective against both actively dividing and biofilm-forming bacterial cells. mdpi.com
Other studies have highlighted different mechanisms. For instance, some pyrimidine-based compounds act as antimetabolites by interfering with the bacterial synthesis of folic acid. lumenlearning.com By blocking the enzymes in this pathway, they inhibit the production of purines and pyrimidines, which are essential for nucleic acid synthesis, thereby producing a bacteriostatic effect. lumenlearning.com
The following table summarizes the minimum inhibitory concentrations (MIC) for selected pyridine (B92270) derivatives against various bacterial strains.
| Compound Class | Bacterial Strain | MIC (μg/mL) | Reference |
| Pyridonethiols | Bacillus subtilis | 0.12 | nih.gov |
| Nicotinic Acid Derivatives | S. aureus, B. subtilis, E. coli | 6.25 - 12.5 | nih.gov |
| Alkyl Pyridinols (JC-01-074) | S. aureus (MRSA) | 16 | mdpi.comnih.gov |
| Dodecanoic acid pyridines | B. subtilis, S. aureus, E. coli | N/A (Good Activity) | mdpi.com |
Antifungal Activity and Ergosterol (B1671047) Pathway Modulation
Several pyridine and pyrimidine (B1678525) derivatives have been identified as effective antifungal agents. nih.gov A primary mechanism of their action involves the disruption of the ergosterol biosynthesis pathway, which is critical for maintaining the integrity of the fungal cell membrane. mdpi.comnih.gov
A specific class of these compounds demonstrated significant activity against a strain of Candida albicans that lacked drug efflux pumps. nih.govresearchgate.net Detailed analysis of sterol intermediates revealed that these compounds cause an accumulation of lanosterol (B1674476) while depleting ergosterol levels. nih.gov This strongly suggests that the compounds inhibit the enzyme lanosterol demethylase (encoded by the ERG11 gene), a key step in the conversion of lanosterol to ergosterol. nih.govresearchgate.net A clear correlation has been established between the concentration required to alter the sterol profile and the minimum inhibitory concentration, confirming that growth inhibition is a direct result of reduced ergosterol synthesis. nih.gov This mechanism is analogous to that of widely used azole antifungal drugs. mdpi.com
| Compound Class | Fungal Strain | Key Finding | Reference |
| Pyridines and Pyrimidines | Candida albicans (efflux-negative) | MICs from 2 to 64 μg/mL | nih.gov |
| Pyridines and Pyrimidines | Candida albicans | Inhibition of lanosterol demethylase | nih.govresearchgate.net |
| Nicotinic Acid Derivatives | Candida albicans, Aspergillus niger | Activity comparable to fluconazole | nih.govmdpi.com |
Antiviral Properties and Replication Inhibition
The antiviral potential of pyridinylpyrimidinol derivatives extends to a variety of viruses. Research has focused on their ability to inhibit viral replication, often by targeting host or viral enzymes essential for the process.
For example, certain 4,7-disubstituted pyrimido[4,5-d]pyrimidines have demonstrated notable efficacy against human coronaviruses (HCoV-229E and HCoV-OC43). mdpi.com The proposed mechanism for these compounds involves the inhibition of host cell kinases, such as Epidermal Growth Factor Receptor (EGFR), which are co-opted by viruses for their replication. mdpi.com
In another study, novel pyrrolo[2,3-d]pyrimidine derivatives were found to possess significant antiviral activity against Rotavirus and Coxsackievirus B4. nih.gov Computational molecular docking studies suggest that these compounds likely exert their effect by binding to and inhibiting viral polymerase enzymes, thereby directly halting the replication of the viral genome. nih.gov The broad antiviral spectrum of pyrimidine derivatives has been noted in numerous studies, with reported activity against influenza, HIV, and hepatitis viruses. dntb.gov.ua
Anticancer Potential and Molecular Pathways
In addition to their antimicrobial effects, pyridinylpyrimidinol derivatives are recognized as a promising class of anticancer agents. Their therapeutic potential stems from their ability to modulate key molecular pathways involved in cancer cell proliferation, survival, and death.
Cell Proliferation Inhibition and Cytostatic Effects
Numerous studies have reported the potent cytotoxic and cytostatic effects of pyridinylpyrimidinol derivatives against a wide array of human cancer cell lines.
One such compound, 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one, demonstrated significant cytotoxicity against pancreatic cancer cells (MiaPaCa-2) and proved effective in inhibiting tumor growth in multiple in vivo mouse models. nih.govnih.gov Similarly, a novel pyridine derivative, designated H42, was a potent inhibitor of ovarian cancer cell proliferation. frontiersin.org Furthermore, a series of pyridine-urea derivatives exhibited powerful anti-proliferative activity against breast cancer cells (MCF-7) and a broad panel of other cancer cell lines, with evidence suggesting inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a potential mechanism. mdpi.com
A key mechanism for this class of compounds is the inhibition of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial regulators of the G1-S phase transition in the cell cycle. researchgate.net A series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were developed as highly potent and selective inhibitors of CDK4/6, leading to marked inhibition of tumor growth in an acute myeloid leukemia mouse model. researchgate.net
The following table presents the half-maximal inhibitory concentration (IC₅₀) values for selected derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ Value (μM) | Reference |
| 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25) | MiaPaCa-2 (Pancreatic) | 1.95 | nih.govnih.gov |
| Pyridine-urea derivatives | MCF-7 (Breast) | 0.11 - 5.14 | mdpi.com |
| Compound H42 | SKOV3 (Ovarian) | 0.87 | frontiersin.org |
| Compound H42 | A2780 (Ovarian) | 5.4 | frontiersin.org |
| Pyrido[2,3-d]pyrimidine (B1209978) (Compound 4) | MCF-7 (Breast) | 0.57 | rsc.org |
| Pyrido[2,3-d]pyrimidine (Compound 4) | HepG2 (Liver) | 1.13 | rsc.org |
Apoptosis Induction and Cell Cycle Arrest Mechanisms
Beyond inhibiting proliferation, many pyridinylpyrimidinol derivatives actively induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.
For instance, a pyrazolo[3,4-d]pyridazine derivative was shown to induce apoptosis in lung cancer cells by disrupting the balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. nih.govresearchgate.net This disruption leads to the activation of effector caspase-3, a key executioner of apoptosis, suggesting induction via the intrinsic mitochondrial pathway. nih.gov This compound also caused cell cycle arrest at the G2/M phase. nih.govresearchgate.net
Other derivatives have demonstrated similar mechanisms. A novel pyrido[2,3-d]pyrimidine compound was a potent inducer of apoptosis in breast cancer cells and caused cell cycle arrest at the G1 phase through the inhibition of PIM-1 kinase. rsc.org In ovarian cancer cells, the pyridine derivative H42 was found to induce apoptosis and cause G0/G1 phase arrest by downregulating histone deacetylase 6 (HDAC6). frontiersin.org This led to the degradation of cyclin D1, a protein essential for cell cycle progression. frontiersin.org The ability of these compounds to arrest the cell cycle at various checkpoints (G1, G2/M) and trigger apoptosis through multiple pathways underscores their potential as multifaceted anticancer agents. researchgate.netmdpi.com
Kinase Inhibition (e.g., CDK4/6, EGFR, HDAC) and Signaling Pathway Modulation
Pyridinylpyrimidinol and related pyrimidine derivatives have emerged as potent kinase inhibitors, targeting key enzymes involved in cell signaling and proliferation. A notable example is the development of pyridylpyrimidinylaminophenyl derivatives, which are structurally related to the kinase inhibitor drug imatinib (B729). nih.govresearchgate.net One study synthesized a series of these derivatives and evaluated their ability to inhibit c-Src kinase, a non-receptor tyrosine kinase implicated in cancer progression. nih.govresearchgate.net Among the synthesized compounds, a cyclic amide/pyridin-2(1H)-one derivative demonstrated an IC50 value comparable to that of imatinib against c-Src kinase. nih.govresearchgate.net Another compound, featuring a 2-((4-methyl-2-oxo-2H-chromen-6-yl)oxy)acetamide moiety, also exhibited significant c-Src kinase inhibition with an IC50 value of 8.39 μM. nih.govresearchgate.net
Furthermore, pyridone derivatives have been investigated as inhibitors of PIM-1 kinase, a serine/threonine kinase that plays a crucial role in cell survival and proliferation pathways. researchgate.net Certain O-alkyl pyridine derivatives have been identified as both competitive and non-competitive inhibitors of PIM-1 kinase, leading to caspase-activated apoptosis in cancer cells. researchgate.net These findings underscore the potential of the pyridinylpyrimidinol scaffold in the design of novel kinase inhibitors for cancer therapy.
| Compound Class | Target Kinase | Key Findings | Reference |
|---|---|---|---|
| Pyridylpyrimidinylaminophenyl derivatives | c-Src kinase | A cyclic amide derivative showed an IC50 value comparable to imatinib. Another derivative had an IC50 of 8.39 μM. | nih.govresearchgate.net |
| O-alkyl pyridine derivatives | PIM-1 kinase | Acted as competitive and non-competitive inhibitors, inducing apoptosis. | researchgate.net |
In Vitro and Ex Vivo Efficacy Assessments
The kinase inhibitory activity of pyridinylpyrimidinol derivatives often translates to potent antiproliferative effects in vitro. The same pyridylpyrimidinylaminophenyl derivatives that demonstrated c-Src kinase inhibition also exhibited modest antiproliferative activity against cancer cell lines. researchgate.net
In a separate line of research, a series of phenylbipyridinylpyrazoles, which share structural similarities with pyridinylpyrimidinols, were synthesized and screened for their antiproliferative activity against a panel of approximately 60 human tumor cell lines by the U.S. National Cancer Institute (NCI). dongguk.edu Several of these compounds displayed a broad spectrum of activity. dongguk.edu Notably, one compound showed a high degree of selectivity and potency, inhibiting the growth of the leukemia SR cell line by 96% at a 10 μM concentration. dongguk.edu These in vitro studies highlight the potential of this class of compounds as effective anticancer agents.
| Compound Class | Cell Line Panel/Specific Cell Line | Key Findings | Reference |
|---|---|---|---|
| Pyridylpyrimidinylaminophenyl derivatives | Cancer cell lines | Demonstrated modest antiproliferative activity. | researchgate.net |
| Phenylbipyridinylpyrazole derivatives | NCI-60 cell line panel / Leukemia SR | Broad spectrum of activity; one compound inhibited Leukemia SR cell growth by 96% at 10 μM. | dongguk.edu |
Anti-Inflammatory and Immunomodulatory Activities
Pyrimidine derivatives have been extensively studied for their anti-inflammatory properties. nih.govnih.gov Their mechanism of action is often associated with the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. nih.gov Several pyrimidine-based compounds have been approved as anti-inflammatory drugs. nih.gov
Research into novel pyrimidine derivatives has identified compounds with significant anti-inflammatory activity. For instance, a study on pyrrolo[2,3-d]pyrimidine derivatives found that several compounds in this series exhibited significant in vivo anti-inflammatory effects. researchgate.net The anti-inflammatory potential of pyrazole (B372694) and pyrazoline derivatives, which can be considered bioisosteres of pyridinylpyrimidinols, has also been demonstrated, with some compounds showing activity comparable to the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) in carrageenin-induced paw edema models. mdpi.com These compounds are believed to exert their effects through the inhibition of COX and lipoxygenase (LOX) pathways. mdpi.comnih.gov
Antidiabetic Applications and Metabolic Regulation (e.g., GPR119 agonism, enzyme inhibition)
A significant area of investigation for pyridinylpyrimidinol and related structures is in the treatment of type 2 diabetes, particularly through the agonism of G protein-coupled receptor 119 (GPR119). nih.govnih.gov GPR119 is expressed in pancreatic β-cells and intestinal L-cells, and its activation leads to glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.gov
Several classes of pyrimidine derivatives have been developed as GPR119 agonists. Pyrimidinylpiperdinyloxypyridone analogues have been described as modulators of GPR119 activity, with potential applications in treating diabetes and obesity. nih.gov More recently, novel thieno[3,2-d]pyrimidine (B1254671) derivatives were discovered as potent GPR119 agonists. nih.gov A representative compound from this series demonstrated excellent pharmacokinetic profiles in rodents and significantly improved glucose tolerance in oral glucose tolerance tests (OGTT) in both mice and rats. nih.gov
| Compound Class | Target | Key Findings | Reference |
|---|---|---|---|
| Pyrimidinylpiperdinyloxypyridone analogues | GPR119 | Modulate GPR119 activity for potential treatment of diabetes and obesity. | nih.gov |
| Thieno[3,2-d]pyrimidine derivatives | GPR119 | Potent agonistic activity; improved glucose tolerance in in vivo models. | nih.gov |
Central Nervous System (CNS) Activity and Neuropharmacological Aspects
Both pyridine and pyrimidine scaffolds are prevalent in compounds with activity in the central nervous system. Pyridine alkaloids, for example, have been shown to interact with various CNS targets. nih.gov Pyrimidine derivatives have also been designed as potent CNS agents, with research demonstrating their efficacy in various animal models for different CNS disorders. nih.govresearchgate.neteurekaselect.com
The diverse neuropharmacological activities of pyrimidine derivatives include interactions with serotonin (B10506) (5-HT) receptors, adenosine (B11128) receptors, cannabinoid receptors, and nicotinic and muscarinic acetylcholine (B1216132) receptors. nih.govresearchgate.neteurekaselect.com Furthermore, certain pyrimidine-containing compounds have been investigated as anticonvulsant agents. nih.govresearchgate.neteurekaselect.com This broad range of CNS activities suggests that the pyridinylpyrimidinol core could be a valuable template for the development of novel neuropharmacological agents.
Other Therapeutic Potentials (e.g., Antileishmanial, Anticonvulsant, Antihypertensive)
Beyond the aforementioned activities, pyridinyl and pyrimidinyl derivatives have shown promise in other therapeutic areas, most notably as antimicrobial agents. mdpi.comnih.govnih.gov The rise of antibiotic-resistant pathogens has spurred the search for new antimicrobial compounds, and pyrimidine derivatives have demonstrated a wide spectrum of activity. nih.gov
For instance, alkyl pyridinol compounds have been shown to exhibit antimicrobial effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com These compounds are believed to act by disrupting the bacterial membrane. mdpi.com Various other synthetic pyrimidine derivatives have demonstrated potent antibacterial and antifungal activities against a range of microbial strains. wjarr.combohrium.com
Investigation of Specific Molecular Targets and Receptor Binding Affinity
The biological activities of pyridinylpyrimidinol derivatives are underpinned by their interactions with specific molecular targets. As discussed, kinases such as c-Src and PIM-1 are key targets for the anticancer effects of these compounds. nih.govresearchgate.netresearchgate.net In the context of anti-inflammatory action, COX and LOX enzymes are the primary molecular targets. nih.govmdpi.com
For antidiabetic applications, GPR119 is a well-defined target for pyrimidine-based agonists. nih.govnih.gov In the CNS, the molecular targets are more diverse and include a variety of neurotransmitter receptors such as serotonin, adenosine, and acetylcholine receptors. nih.govresearchgate.neteurekaselect.com The ability of the pyridinylpyrimidinol scaffold to be chemically modified allows for the fine-tuning of binding affinity and selectivity for these diverse molecular targets, making it a versatile platform for drug discovery.
Advanced Materials Science and Applied Chemistry Leveraging Pyridinylpyrimidinol Architecture
Applications in Agrochemicals and Crop Protection Agents
The pyridine (B92270) and pyrimidine (B1678525) moieties are integral components in a multitude of commercially successful agrochemicals. Their derivatives have demonstrated a broad spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties. The combination of these two rings in the pyridinylpyrimidinol structure offers a promising platform for the development of novel crop protection agents.
Research into related heterocyclic systems has provided valuable insights into the potential agrochemical applications of 6-Pyridin-4-ylpyrimidin-4-ol. For instance, various pyrimidine derivatives are known to exhibit potent herbicidal activity by inhibiting key enzymes in plant growth and development. thepharmajournal.com Phenylpyrimidine derivatives, in particular, have been extensively studied for their ability to interfere with essential biochemical pathways in weeds. thepharmajournal.com
Furthermore, the fungicidal potential of pyrimidine derivatives is well-documented, with several commercial fungicides featuring this core structure. nih.gov These compounds often act by disrupting fungal cell processes. For example, pyrimidinamine derivatives have been developed as effective fungicides against a range of plant pathogens. researchgate.net The introduction of a pyridinyl group could modulate the biological activity and spectrum of these compounds.
In the realm of insecticides, pyridine-based compounds, such as neonicotinoids, have been widely used. chempanda.com The nitrogen-containing heterocyclic structure is crucial for their mode of action. The pyridinylpyrimidinol scaffold could lead to the discovery of new insecticides with potentially different modes of action, which is critical for managing insecticide resistance. nih.govnih.gov Studies on other pyrimidine derivatives have also shown promising insecticidal activity against various pests. nih.gov
The following table summarizes the types of agrochemical activity observed in compounds containing pyridine or pyrimidine moieties, suggesting the potential for this compound derivatives.
| Agrochemical Activity | Target Weeds/Pests/Fungi | Reference Compound Class |
| Herbicidal | Broadleaf and grass weeds | Phenylpyrimidine derivatives thepharmajournal.com |
| Fungicidal | Various phytopathogenic fungi | Pyrimidinamine derivatives researchgate.net |
| Insecticidal | Sucking and chewing insects | Pyridine and Pyrimidine derivatives chempanda.comnih.gov |
Development of Functional Materials
The distinct electronic and structural features of the pyridinylpyrimidinol architecture make it an attractive building block for the creation of advanced functional materials with tailored properties.
Organic fluorophores are essential tools in biomedical research and diagnostics. nih.gov The extended π-conjugated system of the pyridinylpyrimidinol scaffold suggests that its derivatives could exhibit interesting fluorescent properties. While direct studies on this compound as a fluorescent probe are limited, research on related imidazo[1,2-a]pyridine (B132010) and pyrimidine derivatives has shown that substitutions on the heterocyclic rings can significantly influence their luminescent properties. nih.govresearchgate.net For example, the introduction of certain functional groups can enhance fluorescence intensity and shift emission wavelengths. nih.gov The nitrogen atoms in the pyridinylpyrimidinol structure can also serve as binding sites for analytes, potentially leading to changes in fluorescence upon binding, a key principle in the design of fluorescent sensors.
Organic semiconductors are at the heart of next-generation electronic devices, including organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). nih.govnih.gov The design of high-performance organic semiconductors often relies on molecules with good charge transport properties and tunable energy levels. The planar structure and electron-deficient nature of the pyridine and pyrimidine rings in this compound suggest its potential as a building block for n-type or ambipolar organic semiconductors. While specific research on this compound in optoelectronics is not widely reported, the broader class of nitrogen-containing heterocyclic compounds is actively being explored for such applications.
The prevention of metal corrosion is a critical industrial challenge. Organic compounds containing heteroatoms like nitrogen and oxygen, and π-electron systems, are often effective corrosion inhibitors. researchgate.netacademicjournals.orgbohrium.com These molecules can adsorb onto the metal surface, forming a protective layer that prevents corrosive agents from reaching the metal. Pyridine and pyrimidine derivatives have been shown to be effective corrosion inhibitors for various metals in acidic media. researchgate.netacademicjournals.orgelectrochemsci.org The multiple nitrogen atoms and the aromatic nature of this compound make it a strong candidate for a corrosion inhibitor. The lone pair electrons on the nitrogen atoms can coordinate with vacant d-orbitals of metal atoms, leading to strong adsorption and high inhibition efficiency. academicjournals.org
The table below outlines the inhibition efficiencies of some pyrimidine derivatives as corrosion inhibitors for C-steel in a 2M HCl solution, demonstrating the potential of this class of compounds.
| Compound | Concentration (mol/L) | Inhibition Efficiency (%) |
| 2-amino-4,6-dimethylpyrimidine | 1 x 10⁻³ | 85.2 |
| 2-amino-4-methyl-6-phenylpyrimidine | 1 x 10⁻³ | 92.5 |
| 2-amino-4,6-diphenylpyrimidine | 1 x 10⁻³ | 95.8 |
Data adapted from a study on pyrimidine derivatives as corrosion inhibitors. electrochemsci.org
Ligand Design in Catalysis and Organometallic Chemistry
The nitrogen atoms in the pyridinylpyrimidinol scaffold possess lone pairs of electrons that can readily coordinate with metal ions, making this structure an excellent candidate for ligand design in catalysis and organometallic chemistry. researchgate.netnih.gov The bidentate or potentially polydentate nature of ligands based on this framework can lead to the formation of stable metal complexes with unique catalytic properties.
Pyridine- and diazine-based ligands have been instrumental in the development of a wide range of catalytic transformations. acs.org The electronic properties of the ligand, which can be tuned by introducing substituents on the pyridinylpyrimidinol core, play a crucial role in modulating the reactivity of the metal center. For example, replacing a pyridine ring with a pyrimidine can significantly alter the selectivity of a catalytic reaction. acs.org The hydroxyl group on the pyrimidine ring of this compound could also participate in metal coordination or act as a proton-responsive site, further expanding the potential applications of its metal complexes in catalysis. The synthesis of organometallic complexes with pyridinylpyrimidinol ligands could open up new avenues in areas such as cross-coupling reactions, polymerization, and asymmetric catalysis. uni-regensburg.de
Challenges and Future Research Trajectories for 6 Pyridin 4 Ylpyrimidin 4 Ol Chemistry
Overcoming Synthetic Complexities for Scalable Production
The synthesis of highly substituted pyridine (B92270) and pyrimidine (B1678525) derivatives often involves multi-step processes that can be inefficient and difficult to scale. A significant challenge lies in developing a robust and reproducible method for the synthesis of 6-Pyridin-4-ylpyrimidin-4-ol that is suitable for large-scale production.
Future research must focus on developing streamlined, efficient, and scalable synthetic routes. One promising direction is the development of one-pot synthesis methods, which reduce the number of separate reaction and purification steps. nih.gov For related heterocyclic compounds, reproducible and scalable methods have been successfully developed, suggesting that with focused effort, similar protocols could be established for this compound. researchgate.net The optimization of reaction conditions, including catalysts and solvents, will be critical to improve yields and simplify the isolation of the final product, paving the way for industrial-scale manufacturing. mdpi.com
Table 1: Key Challenges in the Synthesis of Pyridinylpyrimidine Scaffolds
| Challenge | Potential Future Research Direction |
| Low reaction yields | Development of optimized catalytic systems and one-pot procedures. nih.gov |
| Complex purification | Exploration of crystallization-based purification and methods to control tautomerism. chim.it |
| Multi-step synthesis | Design of convergent synthetic routes and multicomponent reactions. nih.gov |
| Scalability issues | Investigation of continuous flow chemistry and scalable reaction conditions. researchgate.net |
Advancements in High-Throughput Screening and Phenotypic Assays
Identifying the biological activity of novel compounds like this compound requires efficient screening methodologies. High-throughput screening (HTS) leverages automation to rapidly test a large number of compounds for their biological or biochemical activity. nih.gov Phenotypic screening, which assesses the effect of a compound on cell morphology or function, has been instrumental in identifying the antitubercular properties of other pyrimidine-based compounds. nih.gov
A primary challenge is the development and validation of relevant and robust assays suitable for HTS. For future research, a key trajectory will be the implementation of a battery of screening assays to elucidate the bioactivity of this compound. This could include:
Target-based screening: Given that many pyrimidine derivatives are kinase inhibitors, screening against a broad panel of kinases could identify specific molecular targets. nih.govrsc.org
Cell-based phenotypic assays: Utilizing various human cancer cell lines to identify anti-proliferative activity is a common and effective approach. mdpi.comresearchgate.net Assays like the MTT assay are frequently used to assess cytotoxicity. nih.gov
High-content screening: This technology combines automated microscopy with sophisticated image analysis to provide detailed, multiparametric data on cellular responses, offering deeper insights than traditional HTS methods.
The data generated from these screening campaigns will be crucial for building structure-activity relationships (SAR) and prioritizing compounds for further development. nih.gov
Integration of Artificial Intelligence and Machine Learning for De Novo Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the design and optimization of novel therapeutic compounds. rsc.org These computational tools can analyze vast datasets to predict the properties of molecules, identify promising candidates, and even generate entirely new molecular structures (de novo design). nih.govmedium.com
A significant challenge is the availability of high-quality data to train robust and predictive AI/ML models. For a novel scaffold like this compound, initial experimental data from HTS will be essential to build these models. Future research in this area will be heavily reliant on a synergistic cycle of computational design and experimental validation.
Key future applications of AI/ML include:
Predictive Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the potency and selectivity of new analogs. chemrxiv.orgmdpi.com ML models can also predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to identify candidates with favorable drug-like characteristics early in the discovery process. mdpi.com
De Novo Design: Employing generative models, such as generative adversarial networks (GANs), to design novel pyridinylpyrimidine derivatives with optimized properties. researchgate.netnih.gov These models can explore a vast chemical space to propose structures with high predicted activity and low toxicity. chemrxiv.org
Lead Optimization: Using reinforcement learning and other optimization algorithms to suggest specific modifications to the this compound scaffold to improve target affinity and selectivity. nih.gov
This integration of AI/ML promises to significantly reduce the time and cost associated with discovering and developing new drug candidates based on the this compound core. rsc.orgnih.gov
Exploration of Novel Biological Targets and Polypharmacology
While the pyrimidine scaffold is a well-established pharmacophore in kinase inhibitors, the specific biological targets of this compound are unknown. nih.gov A major trajectory for future research is the comprehensive identification of its molecular targets and the exploration of its polypharmacological profile. Polypharmacology, the ability of a compound to interact with multiple targets, can be responsible for both therapeutic efficacy and adverse effects. nih.govnih.gov
Many kinase inhibitors exhibit activity against multiple kinases due to the conserved nature of the ATP-binding site. nih.govnih.gov This can be advantageous, as inhibiting multiple nodes in a disease pathway can lead to greater efficacy. nih.gov For example, derivatives of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine have been identified as dual inhibitors of FLT3 and CDK4 kinases, showing potential in treating acute myeloid leukemia. nih.govresearchgate.net
Future research should employ proteomic and chemical biology techniques to:
Identify Primary and Off-Targets: Utilize kinome-wide screening platforms to map the interaction profile of this compound across the human kinome. This can reveal both intended targets and potential off-targets that could lead to toxicity. bohrium.comresearchgate.net
Investigate Novel Mechanisms: Beyond kinases, it is crucial to explore other potential protein families. The discovery that a potent kinase inhibitor also binds to the bromodomain family protein BRD4 highlights the potential for unexpected inter-family polypharmacology. nih.gov
Leverage Polypharmacology: If a specific multi-target profile is identified, this "targeted polypharmacology" can be intentionally optimized to create a more effective therapeutic agent, particularly for complex diseases like cancer. nih.gov
Understanding the complete target landscape of this compound is essential for defining its therapeutic potential and guiding its development pathway.
Development of Sustainable and Economically Viable Synthesis Protocols
The principles of green chemistry are becoming increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. kuey.netresearchgate.net Traditional synthesis methods for pyrimidines often rely on harsh conditions and toxic solvents, which are environmentally and economically unsustainable. rasayanjournal.co.innih.gov
The challenge is to redesign the synthesis of this compound to align with green chemistry principles without compromising yield or purity. Future research should focus on adopting and developing sustainable methodologies, such as:
Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly reduce reaction times and improve yields. kuey.netrasayanjournal.co.innih.gov
Use of Green Solvents and Catalysts: Replacing hazardous solvents with environmentally benign alternatives like water or ethanol, and using recyclable catalysts, can dramatically reduce the environmental impact of the synthesis. researchgate.netkuey.net
Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, which improves atom economy and reduces waste. nih.govrasayanjournal.co.in
Solvent-Free Reactions: Performing reactions without a solvent, for example by using ball milling, represents a highly sustainable approach. rasayanjournal.co.in
By integrating these green chemistry approaches, it will be possible to develop synthesis protocols for this compound and its derivatives that are not only environmentally friendly but also more economically viable for large-scale production. kuey.net
Table 2: Green Chemistry Approaches for Pyrimidine Synthesis
| Green Chemistry Principle | Application in Synthesis | Potential Benefit |
| Waste Prevention | One-pot and multicomponent reactions. rasayanjournal.co.in | Reduced number of steps and purification waste. |
| Atom Economy | Designing reactions that maximize the incorporation of starting materials into the final product. | Less waste generated. |
| Safer Solvents & Reagents | Use of water, ethanol, or solvent-free conditions. kuey.net | Reduced toxicity and environmental pollution. |
| Energy Efficiency | Microwave or ultrasound irradiation. nih.gov | Faster reactions and lower energy consumption. |
| Use of Catalysis | Employing recyclable heterogeneous or biocatalysts. researchgate.net | Increased reaction efficiency and catalyst reuse. |
Elucidation of In Vivo Efficacy and Translational Research Pathways
The ultimate test for any potential therapeutic agent is its efficacy and safety in a living organism. A significant future challenge for this compound, assuming it demonstrates promising in vitro activity, is to translate these findings into in vivo models. This involves a complex and lengthy research pathway to assess its pharmacological properties and therapeutic potential.
The translational research path for this compound would need to systematically evaluate:
Pharmacokinetics (PK): Studying the absorption, distribution, metabolism, and excretion (ADME) of the compound in animal models to determine its bioavailability and dosing schedule.
Pharmacodynamics (PD): Assessing the effect of the compound on its biological target(s) within the organism to confirm its mechanism of action in vivo.
Efficacy Studies: Testing the therapeutic effect of the compound in relevant animal models of disease. For instance, if the compound shows anticancer activity, its ability to inhibit tumor growth could be evaluated in mouse xenograft models. nih.govresearchgate.net Analogs like bis-anilino pyrimidines have demonstrated oral exposure and efficacy in such models. nih.gov
Toxicology Studies: Conducting thorough safety assessments to identify any potential adverse effects.
The data from these preclinical studies are fundamental for determining whether the compound can advance to clinical trials in humans. The journey from a promising hit in a screening assay to a clinically effective drug is long and fraught with challenges, and establishing a clear translational pathway is a critical future trajectory for the development of this compound. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Pyridin-4-ylpyrimidin-4-ol, and what reaction conditions are critical for yield improvement?
- Methodological Answer : The synthesis of pyridine-pyrimidine hybrids typically involves condensation reactions between pyridine and pyrimidine precursors. For example, highlights the use of X-ray diffraction to confirm structural analogs like 4-trifluoromethyl[2,4'-bipyridin]-6-ol, synthesized via nucleophilic substitution under reflux conditions. Key parameters include:
- Temperature control (80–120°C) to avoid side reactions.
- Catalytic use of palladium or copper for cross-coupling reactions.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients).
- Yield optimization can be achieved by adjusting stoichiometric ratios of reactants (e.g., 1:1.2 for pyridine:pyrimidine derivatives) .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- X-ray diffraction (XRD) : Essential for confirming crystal structure and hydrogen-bonding patterns, as demonstrated for pyridinone analogs in .
- NMR spectroscopy : 1H/13C NMR (DMSO-d6 or CDCl3) resolves proton environments; aromatic protons typically appear at δ 7.5–8.5 ppm.
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks).
- IR spectroscopy : Identifies hydroxyl (3200–3500 cm⁻¹) and pyrimidine ring vibrations (1600–1650 cm⁻¹).
- Cross-validate data with computational methods (DFT) to resolve ambiguities .
Q. How does the solubility profile of this compound influence its applicability in biological assays?
- Methodological Answer : Solubility varies with solvent polarity:
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | >20 | Preferred for in vitro assays. |
| Water | <0.1 | Requires co-solvents (e.g., PEG-400). |
| Ethanol | 5–10 | Limited for high-concentration studies. |
- Pre-saturate buffers with the compound to avoid precipitation in biological media. Validate solubility via UV-Vis spectroscopy (λmax ~260 nm) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and binding affinity of this compound in enzyme inhibition studies?
- Methodological Answer :
- Perform docking simulations (AutoDock Vina, Schrödinger) using crystal structures of target enzymes (e.g., kinases from ).
- Calculate binding free energies (MM-GBSA) to prioritize derivatives.
- Validate predictions with in vitro assays (IC50 measurements). For example, reports pyrimidin-2(1H)-one derivatives with antitumor activity (IC50: 2–10 µM).
- Address discrepancies between predicted and observed affinities by analyzing protonation states or solvent effects .
Q. What strategies resolve contradictions in reported biological activities of pyridine-pyrimidine hybrids?
- Methodological Answer : Contradictions often arise from assay variability or impurity profiles.
- Reproducibility checks : Standardize assay protocols (e.g., ATP concentration in kinase assays).
- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity.
- Metabolite screening : LC-MS/MS identifies active metabolites that may alter results (e.g., hydroxylated derivatives in ).
- Cross-reference structural analogs (e.g., 6-methylpyrimidin-4-amine in ) to isolate substituent effects .
Q. What are the key challenges in scaling up the synthesis of this compound while maintaining regioselectivity?
- Methodological Answer :
- Catalyst poisoning : Use Pd/C or Raney nickel for hydrogenation to minimize deactivation.
- Regioselective functionalization : Protect the hydroxyl group (e.g., TBS protection) before introducing pyridyl substituents.
- Scale-up purification : Replace column chromatography with recrystallization (ethanol/water mixtures) or centrifugal partition chromatography.
- Monitor reaction progress via in situ FTIR to detect intermediates (e.g., enolates) .
Q. How do electronic effects of substituents on the pyridine ring modulate the compound’s photostability and redox behavior?
- Methodological Answer :
- Cyclic voltammetry : Measure oxidation potentials (e.g., Epa ~1.2 V vs. Ag/AgCl) to assess electron-donating/withdrawing effects.
- UV stability tests : Expose to UV light (254 nm) and monitor degradation via HPLC. Electron-withdrawing groups (e.g., -CF₃ in ) enhance stability.
- DFT calculations : HOMO-LUMO gaps correlate with experimental redox trends. Substituents at the 4-position of pyridine significantly alter reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
